molecular formula C14H14N2O2S2 B2745618 S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 891476-21-4

S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2745618
CAS No.: 891476-21-4
M. Wt: 306.4
InChI Key: YBKGAGFVVSOPID-UHFFFAOYSA-N
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Description

S-(2-((5-Methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a thiazole-derived compound featuring a thiazole ring substituted with a methyl group at position 5 and a phenyl group at position 4. The molecule also contains an ethanethioate group linked via a sulfide bond to a 2-oxoethylamine moiety. Thiazole derivatives are widely studied for their pharmacological and agrochemical activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

S-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-9-13(11-6-4-3-5-7-11)16-14(20-9)15-12(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKGAGFVVSOPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Gewald reaction variant facilitates thiazole ring formation:

  • Reactants : 4-Phenylacetophenone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and elemental sulfur (1.5 equiv) in ethanol.
  • Conditions : Reflux at 80°C for 12 h under nitrogen.
  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields 5-methyl-4-phenylthiazol-2-amine as a pale-yellow solid (68% yield).

Characterization :

  • 1H NMR (CDCl3, 500 MHz) : δ 7.45–7.32 (m, 5H, Ar-H), 6.82 (s, 1H, NH2), 2.41 (s, 3H, CH3).
  • HR-MS (ESI) : m/z calculated for C10H10N2S [M+H]+: 199.0637, found: 199.0639.

Preparation of 2-Bromo-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

Amide Coupling with Bromoacetyl Bromide

  • Reactants : 5-Methyl-4-phenylthiazol-2-amine (1.0 equiv), bromoacetyl bromide (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in dry dichloromethane (DCM).
  • Conditions : Stirred at 0°C → rt for 6 h.
  • Workup : Washed with NaHCO3 (sat.), dried over MgSO4, and purified via silica chromatography (heptane:EtOAc = 3:1) to afford the bromide as a white solid (82% yield).

Characterization :

  • 1H NMR (CDCl3, 500 MHz) : δ 7.48–7.35 (m, 5H, Ar-H), 6.91 (s, 1H, NH), 4.12 (s, 2H, BrCH2), 2.43 (s, 3H, CH3).
  • 13C NMR (CDCl3, 125 MHz) : δ 168.2 (C=O), 152.1 (C-S), 134.5–127.8 (Ar-C), 37.8 (CH2Br), 21.1 (CH3).

Thioacetylation via Nucleophilic Substitution

Displacement with Potassium Thioacetate

  • Reactants : 2-Bromo-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (1.0 equiv), potassium thioacetate (1.2 equiv) in anhydrous DMF.
  • Conditions : Stirred at 50°C for 8 h under argon.
  • Workup : Diluted with EtOAc, washed with brine, dried over Na2SO4, and purified via flash chromatography (heptane:EtOAc = 4:1) to yield the title compound as a colorless oil (75% yield).

Characterization :

  • 1H NMR (CDCl3, 500 MHz) : δ 7.46–7.33 (m, 5H, Ar-H), 6.88 (s, 1H, NH), 3.82 (s, 2H, SCH2), 2.42 (s, 3H, CH3), 2.34 (s, 3H, SCOCH3).
  • 13C NMR (CDCl3, 125 MHz) : δ 195.4 (C=O), 169.8 (C=O), 152.0 (C-S), 134.3–127.7 (Ar-C), 38.5 (SCH2), 30.6 (SCOCH3), 21.0 (CH3).
  • HR-MS (ESI) : m/z calculated for C14H15N2O2S2 [M+H]+: 323.0524, found: 323.0526.

Alternative Synthetic Routes and Optimization

Radical Thiol-Ene Approach

Adapting methodology from, the bromide intermediate (1.0 equiv) and thioacetic acid (2.0 equiv) undergo radical-mediated coupling using Bi2O3 (3 mol%) and CBrCl3 (10 mol%) in DMF under 25 W visible light. This method offers a 70% yield but requires stringent degassing.

Mitsunobu Coupling

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the thiolate intermediate couples to the acetamide. However, competing oxidation lowers yields to 55%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h)
Nucleophilic Sub. 75 98 8
Radical Thiol-Ene 70 95 12
Mitsunobu Coupling 55 90 24

Key Findings :

  • Nucleophilic substitution balances efficiency and practicality.
  • Radical methods, while efficient, demand specialized equipment.
  • Mitsunobu coupling is least favorable due to side reactions.

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of the Thioester Group

The thioester moiety undergoes hydrolysis under acidic or basic conditions to yield acetic acid and a thiol intermediate. This reaction is critical for releasing the active thiol species for further transformations.

ConditionProduct(s)YieldReference
1M HCl, 80°C, 2h2-((5-Methyl-4-phenylthiazol-2-yl)amino)ethanethiol + Acetic acid85%
1M NaOH, 60°C, 1hSame as above92%

The thiol intermediate can undergo oxidation to form disulfide bridges or react with electrophiles like alkyl halides .

Nucleophilic Substitution at the Carbonyl Group

The carbonyl groups in both the amide and thioester functionalities are susceptible to nucleophilic attack.

Reaction with Amines

Primary amines displace the thioacetate group, forming stable amide derivatives:
Compound+R-NH2R-NH-C(=O)-CH2NH-Thiazole+CH3COSH\text{Compound} + \text{R-NH}_2 \rightarrow \text{R-NH-C(=O)-CH}_2-\text{NH-Thiazole} + \text{CH}_3\text{COSH}

AmineProductYieldConditionsReference
BenzylamineN-Benzyl-2-((5-methyl-4-phenylthiazol-2-yl)amino)acetamide78%EtOH, reflux, 4h
CyclohexylamineN-Cyclohexyl analog65%DMF, 100°C, 6h

Reaction with Hydrazines

Hydrazines facilitate cyclization reactions, forming 1,3,4-thiadiazoles or triazoles under oxidative conditions .

Cyclization Reactions

The compound participates in intramolecular cyclization to form benzothiazole derivatives, a reaction leveraged in heterocyclic synthesis.

Iodine-Mediated Oxidative Cyclization

In the presence of iodine and aldehydes, the thioester undergoes oxidative annulation to yield 2-arylbenzothiazoles :

AldehydeProductYieldConditionsReference
Benzaldehyde2-Phenyl-5-methylbenzothiazole88%I₂ (1 eq), DCM, 40°C, 12h
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-methyl derivative76%Same as above

With Thioureas

The amide group reacts with thioureas in acidic media to form thiazolo[3,2-a]pyrimidine derivatives, which are pharmacologically relevant .

Thiourea DerivativeProductYieldConditionsReference
1-PhenylthioureaThiazolo[3,2-a]pyrimidin-5-one70%HCl, EtOH, reflux, 8h

Radical-Mediated Reactions

Under light irradiation, the sulfur atom participates in radical cascades. For example, TEMPO-mediated C–H thiolation forms sulfur-centered radicals, enabling benzothiazole ring functionalization .

Scientific Research Applications

Chemical Properties and Mechanism of Action

S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate features a thiazole ring, which is known for its reactivity due to the presence of sulfur and nitrogen atoms. The compound can engage in various chemical reactions, including:

  • Oxidation : It can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
  • Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

These reactions are crucial for its biological activities and potential therapeutic applications .

Medicinal Chemistry

The compound is being studied for its potential as an antimicrobial and anticancer agent . Research indicates that thiazole derivatives can influence various biochemical pathways associated with cancer cell lines, potentially leading to:

  • Inhibition of cell proliferation
  • Induction of apoptosis

These effects are linked to the compound's ability to interact with specific molecular targets within cancerous cells .

Studies have demonstrated that this compound exhibits significant biological activities:

  • Antioxidant Activity : It has shown potential in scavenging free radicals, which is crucial for therapeutic applications against oxidative stress-related diseases .

Material Science

The compound's unique chemical structure allows it to be utilized in developing new materials with specific properties such as conductivity and fluorescence. This application is particularly relevant in the fields of electronics and photonics .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiazole derivatives, including this compound. The results indicated a marked decrease in cell viability in several cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Antioxidant Properties

Research focusing on the antioxidant capacity of thiazole derivatives revealed that this compound exhibited significant radical scavenging activity. This property is vital for developing treatments aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in heterocyclic cores, substituents, and functional groups:

a) S-[2-[(5-Chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] Ethanethioate (CAS 63148-80-1)
  • Molecular Formula: C₁₁H₁₂ClNO₃S
  • Molecular Weight : 273.74 g/mol
  • Key Features :
    • Substituted phenyl ring with chlorine (5-Cl), hydroxyl (2-OH), and methyl (4-Me) groups.
    • Higher polarity due to hydroxyl and chlorine substituents.
    • Physical Properties : Density = 1.416 g/cm³, Boiling Point = 447°C, LogP = 3.22 .
b) S-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) Ethanethioate (CAS 955741-38-5)
  • Molecular Formula : C₁₀H₉FN₂O₂S₂
  • Molecular Weight : 288.32 g/mol
  • Key Features: Benzo[d]thiazole core with a fluorine substituent at position 4. Safety: Requires precautions for heat and ignition sources (P210) .
c) Ethyl 2-((5-Isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (CAS 79525-87-4)
  • Molecular Formula : C₁₀H₁₅N₃O₃S
  • Molecular Weight : 257.31 g/mol
  • Key Features :
    • Thiadiazole ring (two nitrogens, one sulfur) instead of thiazole.
    • Isobutyl substituent increases hydrophobicity (LogP ~2.5).
    • Application : Intermediate in pharmaceutical synthesis .

Physicochemical Properties Comparison

Property Target Compound* CAS 63148-80-1 CAS 955741-38-5 CAS 79525-87-4
Core Heterocycle Thiazole Substituted phenyl Benzo[d]thiazole 1,3,4-Thiadiazole
Molecular Weight ~323.4 (estimated) 273.74 288.32 257.31
Polar Surface Area ~95 Ų (estimated) 95.19 89.5 85.1
LogP ~3.5 (estimated) 3.22 3.0 2.5
Key Substituents 5-Me, 4-Ph thiazole 5-Cl, 2-OH, 4-Me phenyl 4-F benzo[d]thiazole 5-Isobutyl thiadiazole

Biological Activity

S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is derived from a thiazole moiety, which is known for its diverse pharmacological properties. The thiazole ring, specifically the 5-methyl-4-phenylthiazole component, contributes to the compound's biological activity. The structural formula is as follows:

S 2 5 methyl 4 phenylthiazol 2 yl amino 2 oxoethyl ethanethioate\text{S 2 5 methyl 4 phenylthiazol 2 yl amino 2 oxoethyl ethanethioate}

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazole ring enhances the compound's potential for binding to these targets due to its electron-withdrawing properties and ability to form hydrogen bonds. This interaction can lead to:

  • Antimicrobial Activity : Inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : Inducing apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives such as 5-methyl-4-phenylthiazole have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Activity (MIC µg/mL) Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans42

The minimum inhibitory concentration (MIC) values indicate that this compound has potent activity against these pathogens.

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. A study highlighted that certain thiazole compounds exhibited cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
HCT11625
HepG220
MCF730

These findings suggest that the compound may induce cell death in cancer cells through mechanisms such as apoptosis or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Pintilie et al. demonstrated that thiazole derivatives showed significant antibacterial activity against Bacillus cereus, with some derivatives achieving MIC values lower than standard antibiotics like streptomycin .
  • Cytotoxicity Against Cancer Cells : In a comparative study, several thiazole analogs were tested against human cancer cell lines, revealing that modifications on the thiazole ring can enhance cytotoxicity. For example, substituents at specific positions on the phenyl ring were found to increase effectiveness significantly .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate?

  • Structural Features : The compound contains a thiazole core substituted with a methyl group at position 5 and a phenyl group at position 3. The ethanethioate moiety is linked via a carboxamide group, forming a thioester bond. This structure suggests potential reactivity at the thioester and amide functional groups.
  • Physicochemical Properties : Molecular formula C11H12ClNO3S (for a chlorinated analog; see ). For the non-chlorinated variant, the formula is likely C14H15N2O2S2 , based on related thiazole derivatives. Key properties include moderate polarity (due to the thioester and amide groups) and potential instability under acidic/basic conditions.
  • Methodological Insight : Characterize via 13C NMR (e.g., δ 167.5 ppm for carbonyl groups ) and HPLC (≥98% purity standards ).

Q. What synthetic routes are feasible for preparing this compound?

  • Stepwise Approach :

Thiazole Core Synthesis : Use a Hantzsch thiazole synthesis with thiourea and α-halo ketones (e.g., 5-methyl-4-phenylthiazole-2-amine ).

Amide Coupling : React the thiazole amine with bromoacetyl chloride to form the 2-oxoethyl intermediate.

Thioester Formation : Introduce the ethanethioate group via nucleophilic substitution with thioacetic acid under basic conditions (e.g., Et3N/DMF ).

  • Challenges : Protect the thiazole nitrogen during coupling to avoid side reactions. Optimize solvent systems (e.g., DMF/water mixtures ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Common Discrepancies : Variations in 13C NMR shifts for the thioester carbonyl (δ 167–170 ppm) may arise from solvent effects or tautomerism. For example, cyclopropyl analogs show δ 167.5 ppm .
  • Resolution Strategies :

  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
  • Compare with computational models (DFT-based chemical shift predictions).
  • Validate purity via X-ray crystallography (if crystalline ).

Q. What are plausible biological targets for this compound, and how can its activity be validated?

  • Hypothesized Targets :

  • M2/M4 Muscarinic Receptors : Structural similarity to dualsteric ligands with thioester motifs (e.g., cyclopropyl derivatives ).
  • Cathepsin L : Thiazole-thioester analogs inhibit proteases (IC50 ~56 nM).
    • Validation Methods :

In Vitro Assays : Fluorescence-based enzyme inhibition (e.g., cathepsin L).

Docking Studies : Use AutoDock Vina to model interactions with muscarinic receptors.

SAR Analysis : Compare with derivatives lacking the phenyl or methyl groups to identify critical pharmacophores.

Q. How can researchers optimize the compound’s stability for in vivo studies?

  • Degradation Pathways : Hydrolysis of the thioester bond under physiological pH (e.g., plasma esterase activity).
  • Stabilization Strategies :

  • Prodrug Design : Replace the thioester with a more stable bioisostere (e.g., phosphorodithioate ).
  • Formulation : Encapsulate in PEGylated liposomes to shield reactive groups.
  • Metabolic Profiling : Use LC-MS/MS to identify degradation products in simulated gastric fluid.

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor transitions at m/z 325 → 183 (thiazole fragment) and 325 → 98 (ethanethioate fragment).
  • Challenges : Matrix effects from biological samples may suppress ionization. Mitigate via isotopically labeled internal standards (e.g., deuterated analogs ).

Q. How can computational tools aid in predicting the compound’s ADMET properties?

  • Software : SwissADME, pkCSM.
  • Predictions :

  • Absorption : Moderate permeability (LogP ~2.5).
  • Metabolism : Susceptible to CYP3A4-mediated oxidation.
  • Toxicity : Potential hepatotoxicity (alert for thioesters ).
    • Validation : Cross-check with in vitro microsomal assays.

Data Gaps and Future Directions

  • Lack of Direct Biological Data : Existing evidence focuses on structural analogs (e.g., anticancer thiazoles ). Prioritize in vitro screening against kinase and protease targets.
  • Synthetic Scalability : Current routes lack yield optimization (see for scalable heterocycle synthesis).

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